molecular formula C18H18N2O2 B4905067 5-(4'-Methoxybiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole

5-(4'-Methoxybiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole

Cat. No.: B4905067
M. Wt: 294.3 g/mol
InChI Key: GPNRNOOYQXZBHF-UHFFFAOYSA-N
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Description

5-(4’-Methoxybiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-Methoxybiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole typically involves the reaction of 4’-methoxybiphenyl-4-carboxylic acid with propylhydrazine, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4’-Methoxybiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(4’-Hydroxybiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole.

    Reduction: Formation of partially or fully reduced oxadiazole derivatives.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

5-(4’-Methoxybiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(4’-Methoxybiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(4’-methoxybiphenyl-4-yl)thiophene: Another compound with a similar biphenyl structure but with a thiophene ring instead of an oxadiazole ring.

    4’-Methoxybiphenyl-4-carboxylic acid: A precursor in the synthesis of 5-(4’-Methoxybiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole.

Uniqueness

5-(4’-Methoxybiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific electronic or biological activities.

Properties

IUPAC Name

5-[4-(4-methoxyphenyl)phenyl]-3-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-4-17-19-18(22-20-17)15-7-5-13(6-8-15)14-9-11-16(21-2)12-10-14/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNRNOOYQXZBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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